molecular formula C21H34O3 B163048 methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate CAS No. 70946-44-0

methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

Cat. No.: B163048
CAS No.: 70946-44-0
M. Wt: 334.5 g/mol
InChI Key: ZGQAWLCSJFHXDF-QIOBGPQXSA-N
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Description

15(S)-HETE methyl ester is a synthetic derivative of 15(S)-HETE, a major arachidonic acid metabolite from the 15-lipoxygenase pathway. Methyl esters of lipids are commonly used in formulations of nutritional supplements.

Mechanism of Action

Target of Action

Similar compounds are known to interact with enzymes such as cyclooxygenases (cox-1/2), lipoxygenases (lox), and cytochrome p450 (cyp) . These enzymes play crucial roles in the biosynthesis of eicosanoids, which mediate various physiological and pathophysiological processes .

Mode of Action

It’s known that similar compounds serve as substrates for enzymes like cox-1/2, lox, and cyp, leading to the formation of various eicosanoids . These eicosanoids then interact with different receptors to mediate various physiological processes .

Biochemical Pathways

The compound is likely involved in the eicosanoid biosynthesis pathway. This pathway starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipids via phospholipase A2 (PLA2) . The free PUFA then serve as substrates for enzymes like COX-1/2, LOX, and CYP to form various eicosanoids . These eicosanoids mediate various physiological and pathophysiological processes .

Result of Action

Eicosanoids, which are likely products of the compound’s metabolism, are known to mediate various physiological and pathophysiological processes, including fever generation, pain response, vasoconstriction, vasodilation, platelet aggregation, platelet declumping, body temperature maintenance, and sleep-wake cycle regulation .

Action Environment

Environmental factors such as diet and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, the presence of eicosapentaenoic acid (EPA) and arachidonic acid (ARA) in the diet can influence the production of eicosanoids .

Properties

CAS No.

70946-44-0

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

InChI

InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1

InChI Key

ZGQAWLCSJFHXDF-QIOBGPQXSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O

SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O

Synonyms

15-HETE methyl ester
15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
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methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Reactant of Route 6
methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

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